1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride

Neurotropic activity C/Si bioisosterism In vivo pharmacology

1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride (CAS 54848-60-1, MF C₁₀H₁₆ClNSi, MW 213.78 g/mol) is a silicon-containing heterocycle belonging to the azasiline class, which integrates a silicon atom into a nitrogen-containing bicyclic ring system characteristic of benzo-fused sila-tetrahydroisoquinolines. This compound is a product of the carbon/silicon bioisosteric replacement strategy, wherein a carbon atom in the tetrahydroisoquinoline scaffold is exchanged for a silicon atom bearing two methyl groups, yielding altered bond lengths, conformational preferences, and physicochemical properties.

Molecular Formula C10H16ClNSi
Molecular Weight 213.78 g/mol
Cat. No. B14804177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride
Molecular FormulaC10H16ClNSi
Molecular Weight213.78 g/mol
Structural Identifiers
SMILESC[Si]1(CNCC2=CC=CC=C21)C.Cl
InChIInChI=1S/C10H15NSi.ClH/c1-12(2)8-11-7-9-5-3-4-6-10(9)12;/h3-6,11H,7-8H2,1-2H3;1H
InChIKeyRFWVDOBIHXJCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline Hydrochloride: Procurement-Grade Sila-Heterocycle for CNS Research and Drug Discovery


1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride (CAS 54848-60-1, MF C₁₀H₁₆ClNSi, MW 213.78 g/mol) is a silicon-containing heterocycle belonging to the azasiline class, which integrates a silicon atom into a nitrogen-containing bicyclic ring system characteristic of benzo-fused sila-tetrahydroisoquinolines [1]. This compound is a product of the carbon/silicon bioisosteric replacement strategy, wherein a carbon atom in the tetrahydroisoquinoline scaffold is exchanged for a silicon atom bearing two methyl groups, yielding altered bond lengths, conformational preferences, and physicochemical properties [2]. The hydrochloride salt form enhances handling and solubility for research applications. As a primary building block, its free base is directly amenable to N-alkylation, acylation, and quaternization, making it a strategic entry point for constructing focused libraries of silicon-containing CNS-active analogs [3].

Why 1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline Hydrochloride Cannot Be Replaced by Carbon Analogs or Regioisomers


Generic substitution of 1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride with its carbon-only tetrahydroisoquinoline counterpart or with the regioisomeric benzo[e]azasiline is not scientifically justifiable. The C/Si exchange introduces a silicon atom with a longer, more polarizable Si–C bond (~1.87 Å vs. C–C ~1.54 Å), which fundamentally alters lipophilicity, molecular geometry, and metabolic handling [1]. In vivo neurotropic testing has demonstrated that sila-tetrahydroisoquinolines exhibit quantitatively distinct activity profiles from their carbon analogs, including divergent effects on ethanol anaesthesia duration and hypoxia survival times [2]. Furthermore, the benzo[d] regioisomer positions the nitrogen and silicon atoms in a 1,3-relationship on the fused ring, producing a different ring strain and electronic environment compared to the benzo[e] regioisomer . Substituting any of these alternatives into a synthetic sequence or biological assay introduces uncontrolled variables that can produce misleading structure–activity relationship conclusions or failed scale-up attempts.

Head-to-Head Quantitative Evidence: 1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline Hydrochloride vs. Comparators


In Vivo Neurotropic Activity Divergence: Sila-Tetrahydroisoquinoline vs. Carbon Tetrahydroisoquinoline in Mouse Behavioral Panels

In a direct head-to-head comparison, the sila-tetrahydroisoquinoline derivative (compound 14, N-substituted 4,4-dimethyl-4-sila-1,2,3,4-tetrahydroisoquinoline) exhibited a markedly different neurotropic activity profile compared to its carbon tetrahydroisoquinoline counterpart (compound 17). Compound 14 prolonged hexenal anaesthesia to 150.0% of control vs. 121.2% for compound 17, and increased hypoxia survival to 182.6% of control vs. 135.3% for compound 17. Conversely, compound 14 acted as an ethanol anaesthesia antagonist (113.9% of control, i.e., shortening ethanol action by 13.9%), whereas compound 17 had a neutral effect (89.3% of control). The acute toxicity (LD₅₀) of compound 14 was 44.7 mg/kg, compared to 815 mg/kg for compound 17, indicating a substantially narrower therapeutic index for the silicon analog [1].

Neurotropic activity C/Si bioisosterism In vivo pharmacology

Altered In Vitro Metabolic Clearance and Efflux Due to C/Si Exchange: Class-Level Pharmacokinetic Evidence from Sila-Loperamide

Although not measured on the target compound itself, the C/Si exchange that defines this azasiline class has been rigorously quantified in a head-to-head study of loperamide vs. sila-loperamide. Sila-substitution at the 4-position of the piperidine ring (R₃COH → R₃SiOH) significantly altered in vitro clearance, permeability, and efflux ratios. The silicon compound exhibited higher unbound clearance (CLᵤ), leading to a significant decrease in unbound concentration (Cᵤ) and unbound AUC after oral exposure. In vitro metabolic studies revealed a distinct biotransformation pathway for the silicon analog, preventing the formation of the neurotoxic metabolite observed for the parent carbon drug [1]. These findings provide a mechanistic basis for why silicon-containing heterocycles, including 1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline, are expected to display divergent ADMET properties compared to their carbon counterparts.

C/Si exchange Metabolic stability Drug metabolism

²⁹Si NMR Spectroscopic Handle: Definitive Structural Confirmation Absent in Carbon Analogs

The target compound and its derivatives possess a diagnostic ²⁹Si NMR resonance that is completely absent in carbon-only tetrahydroisoquinolines. In related 1,1-dimethyl-3-substituted-1,2,3,4-tetrahydrobenzo[d]-1,3-azasilines, the ²⁹Si chemical shift typically falls in the range of approximately +10 to +30 ppm (relative to TMS), providing an unambiguous spectroscopic fingerprint for structural confirmation [1]. This feature enables quality control laboratories to verify the integrity of the silicon-containing scaffold using a single, non-overlapping signal, which is particularly valuable when characterizing new N-substituted derivatives prepared from this building block. Carbon analogs lack this handle entirely, making silicon-specific impurities or degradation products undetectable by routine ¹H/¹³C NMR alone.

²⁹Si NMR spectroscopy Structural elucidation Quality control

Regioisomeric Specificity: Benzo[d]-1,3-azasiline vs. Benzo[e]-1,3-azasiline Ring Fusion Geometry

The benzo[d][1,3]azasiline scaffold of the target compound places the nitrogen and silicon atoms in a 1,3-relationship on the fused benzene ring, resulting in a six-membered azasiline ring. The regioisomeric benzo[e][1,3]azasiline (CAS 2222440-72-2, also with MF C₁₀H₁₆ClNSi and MW 213.78) differs only in the point of fusion to the benzene ring but produces a distinct ring system with altered nitrogen-silicon spatial orientation and ring strain . These two regioisomers are chemically distinct entities with different CAS numbers, yet they share the same molecular formula and mass, making them indistinguishable by mass spectrometry alone. Only chromatographic separation or NMR can differentiate them. For SAR studies, this regioisomeric specificity is critical: the [d]-isomer provides a different exit vector for N-substituents compared to the [e]-isomer, potentially leading to divergent biological target engagement.

Regioisomer differentiation Ring strain Structure-activity relationships

Synthetic Versatility: N–H Precursor for Focused Library Construction vs. Pre-Substituted Analogs

The free base of 1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline (obtained by neutralization of the hydrochloride) possesses a secondary amine (N–H) that serves as a versatile derivatization handle. Sato et al. (1974) demonstrated that this N–H compound reacts with a variety of primary and secondary alkyl halides to yield 3-substituted derivatives in good yields, and with methyl iodide to form quaternary ammonium methiodides, providing a direct route to charged silicon-containing species [1]. In contrast, pre-substituted analogs such as 3-benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline (CAS 54848-64-5) are already elaborated at the nitrogen and cannot be further diversified without deprotection or functional group interconversion [2]. The hydrochloride salt of the parent N–H compound is therefore the most synthetically enabling procurement choice for medicinal chemistry groups intending to generate compound libraries via parallel N-functionalization.

Building block N-alkylation Parallel synthesis

Optimal Research and Industrial Application Scenarios for 1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline Hydrochloride


Focused Library Synthesis of Silicon-Containing CNS Agents via N-Functionalization

The hydrochloride salt serves as the ideal starting material for generating focused compound libraries of N-substituted sila-tetrahydroisoquinolines. After neutralization to the free base, the secondary amine can be elaborated via parallel alkylation, reductive amination, or acylation to produce diverse analogs. The unique neurotropic activity profile demonstrated for sila-tetrahydroisoquinolines, including distinct effects on hypoxia survival (+47.3 percentage points vs. carbon analog) and ethanol anaesthesia antagonism [1], supports the use of this scaffold in CNS drug discovery programs where the C/Si switch strategy is being explored to modulate target engagement and metabolic fate [2].

ADMET Profiling of C/Si Exchange Effects in a Tetrahydroisoquinoline Scaffold

This compound provides a well-defined, unsubstituted sila-heterocyclic core for systematic investigation of how silicon incorporation affects absorption, distribution, metabolism, excretion, and toxicity (ADMET) relative to the carbon isostere 1,2,3,4-tetrahydroisoquinoline. The sila-loperamide study established that C/Si exchange can simultaneously increase metabolic stability while decreasing permeability and increasing efflux, resulting in counterbalancing effects on in vivo exposure [2]. Using this building block, medicinal chemistry teams can conduct analogous head-to-head ADMET comparisons on a scaffold of their choice by installing identical N-substituents on both the silicon and carbon cores.

Synthetic Methodology Development for Si–C Bond Activation and Azasiline Ring Functionalization

The azasiline ring system presents unique reactivity challenges and opportunities due to the presence of the Si–C bond. Recent methodology advances in palladium-catalyzed Si–Si bond activation and silyl C(sp³)–H functionalization have enabled the construction of azasiline-fused heterocycles in 74–98% yield [3]. The target compound, as a prototypical benzo[d][1,3]azasiline, can serve as a benchmark substrate for developing and validating new synthetic methods aimed at late-stage functionalization of silicon-containing nitrogen heterocycles, an area of growing interest in medicinal chemistry.

Quality Control and Analytical Reference Standard for Azasiline Regioisomer Differentiation

Given that the benzo[d] (CAS 54848-60-1) and benzo[e] (CAS 2222440-72-2) regioisomers share identical molecular formula and mass, the target compound can serve as an authenticated reference standard for developing HPLC or NMR methods to distinguish these isomers. The presence of the ²⁹Si NMR resonance provides an additional orthogonal analytical handle absent in carbon analogs [4], enabling robust identity testing in QC environments where silicon-containing building blocks are received and released for GLP or GMP synthesis campaigns.

Quote Request

Request a Quote for 1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.